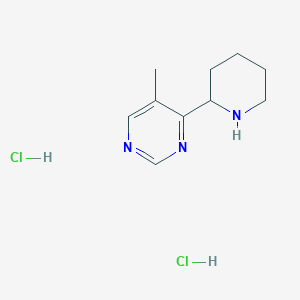

5-Methyl-4-piperidin-2-ylpyrimidine dihydrochloride

Description

5-Methyl-4-piperidin-2-ylpyrimidine dihydrochloride is a chemical compound with the molecular formula C10H17Cl2N3 and a molecular weight of 250.17 g/mol . It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Propriétés

IUPAC Name |

5-methyl-4-piperidin-2-ylpyrimidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3.2ClH/c1-8-6-11-7-13-10(8)9-4-2-3-5-12-9;;/h6-7,9,12H,2-5H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMSPQFJEDWZSOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CN=C1C2CCCCN2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-piperidin-2-ylpyrimidine dihydrochloride typically involves the reaction of 5-methyl-4-piperidin-2-ylpyrimidine with hydrochloric acid to form the dihydrochloride salt . The reaction conditions often include controlled temperature and pH to ensure the purity and yield of the final product.

Industrial Production Methods

Industrial production of 5-Methyl-4-piperidin-2-ylpyrimidine dihydrochloride involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This process may include continuous flow reactors and automated systems to ensure consistency and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

5-Methyl-4-piperidin-2-ylpyrimidine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of pyrimidine derivatives with oxidized functional groups.

Reduction: Formation of reduced pyrimidine derivatives.

Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Applications De Recherche Scientifique

Medicinal Chemistry

5-Methyl-4-piperidin-2-ylpyrimidine dihydrochloride has been identified as a lead compound in drug discovery programs. Its structural features allow it to interact with various biological targets, making it a candidate for developing new therapeutic agents, particularly in oncology and infectious diseases.

Enzyme Inhibition

The compound exhibits potential as an enzyme inhibitor. It can bind to the active sites of specific enzymes, blocking substrate access. This mechanism is crucial for designing drugs that target pathways involved in cancer and other diseases . For instance, studies have shown that derivatives of this compound can inhibit key enzymes involved in tumor progression .

Synthesis of Complex Derivatives

As a versatile building block, 5-Methyl-4-piperidin-2-ylpyrimidine dihydrochloride is used in synthesizing more complex pyrimidine derivatives. These derivatives can have enhanced biological activities and are essential in developing novel pharmaceuticals . The compound's ability to undergo various chemical reactions makes it valuable in organic synthesis.

Case Study 1: Antitumor Activity

A study investigated the antitumor properties of derivatives based on 5-Methyl-4-piperidin-2-ylpyrimidine dihydrochloride. The research demonstrated that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents .

Case Study 2: Enzyme Targeting

Research focused on the compound's ability to inhibit specific kinases involved in cancer signaling pathways. The findings indicated that modifications to the piperidine ring could enhance binding affinity and selectivity towards these enzymes, leading to more effective therapeutic agents .

Comparative Data Table

Mécanisme D'action

The mechanism of action of 5-Methyl-4-piperidin-2-ylpyrimidine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Piperidin-2-ylpyrimidine: Similar structure but lacks the methyl group at the 5-position.

5-Methyl-4-piperidin-2-ylpyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.

Uniqueness

5-Methyl-4-piperidin-2-ylpyrimidine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Activité Biologique

5-Methyl-4-piperidin-2-ylpyrimidine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

5-Methyl-4-piperidin-2-ylpyrimidine dihydrochloride has the molecular formula C10H17Cl2N3 and a molecular weight of 250.17 g/mol. The compound features a piperidine ring fused with a pyrimidine structure, which is significant for its biological interactions and activities .

The biological activity of 5-Methyl-4-piperidin-2-ylpyrimidine dihydrochloride is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It is believed to modulate the activity of these targets, influencing several biological pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which may contribute to its anti-inflammatory and antimicrobial properties.

- Receptor Binding : It may interact with neurotransmitter receptors, potentially affecting neurological pathways .

Anti-inflammatory Properties

Research indicates that 5-Methyl-4-piperidin-2-ylpyrimidine dihydrochloride exhibits significant anti-inflammatory activity. In vitro studies have demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, specifically COX-2, which is crucial in mediating inflammatory responses. The IC50 values for COX-2 inhibition were reported to be comparable to standard anti-inflammatory drugs .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have shown that it possesses activity against various bacterial strains, indicating its potential as an antimicrobial agent .

Case Studies

- Anti-cancer Activity : In a study examining piperidine derivatives, 5-Methyl-4-piperidin-2-ylpyrimidine dihydrochloride was found to enhance cytotoxicity in certain cancer cell lines compared to standard treatments like bleomycin. This suggests potential applications in cancer therapy .

- Alzheimer's Disease : The compound's structural characteristics suggest it may inhibit acetylcholinesterase (AChE), an enzyme involved in Alzheimer's disease pathology. This inhibition could lead to improved cognitive function in affected individuals .

- Antimalarial Potential : Related pyrimidine compounds have shown efficacy against Plasmodium falciparum, suggesting that 5-Methyl-4-piperidin-2-ylpyrimidine dihydrochloride could be explored for antimalarial applications based on similar structural frameworks .

Comparative Analysis

To better understand the unique properties of 5-Methyl-4-piperidin-2-ylpyrimidine dihydrochloride, it is useful to compare it with other related compounds:

| Compound | Structure Type | Biological Activity | Notable Findings |

|---|---|---|---|

| 4-Piperidinylpyrimidine | Piperidine-Pyrimidine | Moderate anti-inflammatory | Similar COX inhibition profile |

| 5-Methylpyrimidine | Simple Pyrimidine | Limited biological activity | Lacks piperidine moiety |

| Piperidine | Basic Heterocycle | Varies widely | Backbone for many derivatives |

Q & A

Q. Q1. What are the recommended methods for synthesizing 5-methyl-4-piperidin-2-ylpyrimidine dihydrochloride?

Methodological Answer: Synthesis typically involves multi-step reactions starting with pyrimidine and piperidine precursors. Key steps include:

- Nucleophilic substitution to introduce the piperidine moiety.

- Methylation at the 5-position using methyl halides or dimethyl sulfate under basic conditions.

- Salt formation with hydrochloric acid to yield the dihydrochloride form.

Reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) significantly impact yield. For example, polar aprotic solvents like DMF enhance nucleophilic substitution efficiency .

Q. Q2. How should researchers handle 5-methyl-4-piperidin-2-ylpyrimidine dihydrochloride to ensure safety?

Methodological Answer: Refer to safety data sheets (SDS) for piperidine-pyrimidine analogs (e.g., 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride):

- Personal protective equipment (PPE): Lab coat, nitrile gloves, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of fine particulates.

- First aid: For skin contact, rinse with water for 15 minutes; for eye exposure, flush with saline solution. Avoid neutralization without medical supervision .

Q. Q3. What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): - and -NMR confirm structural integrity (e.g., piperidine ring protons at δ 1.5–3.0 ppm).

- High-Performance Liquid Chromatography (HPLC): Quantify purity (>95% recommended for pharmacological studies).

- Mass Spectrometry (MS): ESI-MS validates molecular weight (e.g., [M+H]+ for free base vs. dihydrochloride form) .

Advanced Research Questions

Q. Q4. How does the dihydrochloride salt form influence bioavailability compared to the free base?

Methodological Answer: The dihydrochloride salt enhances aqueous solubility due to ionic interactions, improving bioavailability in in vivo models. To compare:

- Solubility testing: Perform kinetic solubility assays in PBS (pH 7.4) and simulated gastric fluid (pH 1.2).

- Pharmacokinetic profiling: Administer equimolar doses of free base and salt forms in rodent models, monitoring plasma concentrations via LC-MS/MS. Studies on analogous compounds show dihydrochloride salts achieve 20–30% higher C .

Q. Q5. How can structure-activity relationships (SAR) guide the optimization of this compound for target binding?

Methodological Answer:

- Structural analogs: Compare with 5-chloro-2-(piperidin-4-yl)pyrimidine hydrochloride (CAS: 1286265-79-9), which shares a piperidine-pyrimidine core. Substitutions at the 4- and 5-positions modulate affinity for kinases or GPCRs.

- In silico docking: Use software like AutoDock Vina to predict interactions with target proteins (e.g., adenosine A receptor).

- Bioassay validation: Test analogs in radioligand binding assays to quantify IC shifts. For example, methyl groups may enhance hydrophobic interactions in binding pockets .

Q. Q6. What strategies resolve discrepancies in reported biological activity data for this compound?

Methodological Answer:

- Batch variability analysis: Compare HPLC purity and residual solvent levels across synthetic batches.

- Assay standardization: Use reference standards (e.g., risperidone intermediates) to calibrate enzymatic assays.

- Meta-analysis: Aggregate data from multiple studies, applying statistical tools (e.g., ANOVA) to identify outliers. Contradictions in phosphodiesterase inhibition data may arise from differences in cell lines or assay endpoints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.